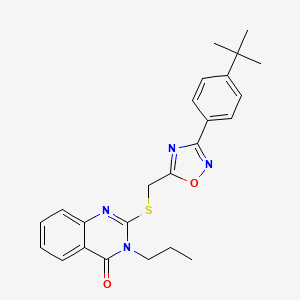

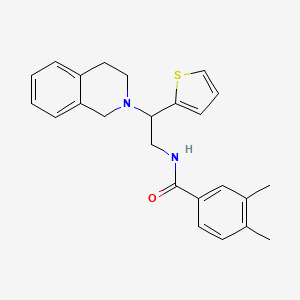

![molecular formula C13H9BrClN3 B3006451 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 439107-65-0](/img/structure/B3006451.png)

3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, as demonstrated in the preparation of 3-formylpyrazolo[1,5-a]pyrimidines, which are synthesized through a microwave-assisted process involving β-enaminones and NH-3-aminopyrazoles, followed by formylation with Vilsmeyer-Haack reagent . Another approach includes the oxidative cyclization of pyrimidinylhydrazines of various aryl aldehydes to yield chloro and bromo substituted triazolopyrimidines . Additionally, a phenoxide leaving group SNAr strategy has been employed for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, which allows for the direct sequential functionalization of the scaffold .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed by spectroscopic methods such as NMR and X-ray diffraction analysis. For instance, the structures of functional fluorophores based on pyrazolo[1,5-a]pyrimidines were determined using these techniques . Similarly, the structure of a 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was confirmed by X-ray diffraction, indicating the triclinic system and space group P-1 .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including bromination, which leads to the formation of 3-bromo derivatives . They can also participate in Dimroth rearrangement, Kumada cross-couplings, and Buchwald–Hartwig amination, as evidenced by the diversification of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile synthetic intermediates for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their photophysical properties, have been investigated. Compounds with different acceptor or donor groups at position 7 exhibited large Stokes shifts in various solvents, with some showing strong fluorescence intensity and high quantum yields due to greater intramolecular charge transfer . The antimicrobial activity of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines against clinically isolated strains of bacteria and fungi has also been reported, with some compounds demonstrating good activity .

科学的研究の応用

Structural Analysis and Synthesis

Crystal Structure and Anticancer Activity

A compound structurally similar to 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been synthesized and studied for its crystal structure. This compound exhibited moderate anticancer activity, indicating the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer research (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structures of pyrazolo[1,5-a]pyrimidine derivatives, including 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, have been determined through X-ray diffractometry. This study offers insights into the crystal packing of these compounds, relevant to their synthesis and potential applications (C. Frizzo et al., 2009).

Pharmacological Potential

Enzymic Activity and Inhibitors

Pyrazolo[1,5-a]pyrimidines, including 3-bromo derivatives, have been synthesized and screened for their inhibitory activity on cAMP phosphodiesterase, indicating their potential as pharmacological inhibitors (T. Novinson et al., 1975).

Antibacterial Activities

Novel pyrazolo[1,5-c]pyrimidine derivatives have shown slight to moderate activity against various microorganisms, suggesting the antibacterial potential of such compounds (K. Atta et al., 2011).

Antiviral and Antitumor Activities

Pyrazolo[3,4-d]pyrimidine analogues, a category including pyrazolo[1,5-a]pyrimidines, have shown promising results in antiviral and antitumor studies, underscoring the therapeutic potential of these compounds (N. Saxena et al., 1990).

Chemical Synthesis and Reactivity

- Synthetic Methods: The synthesis of 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediates has been studied, providing a method for the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. This research is crucial for developing new compounds with potential biological activities (J. Catalano et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

3-bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClN3/c1-8-12(14)13-16-6-10(7-18(13)17-8)9-2-4-11(15)5-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHROFOPUCONNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1Br)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

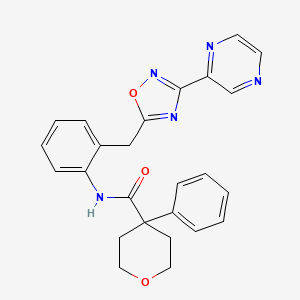

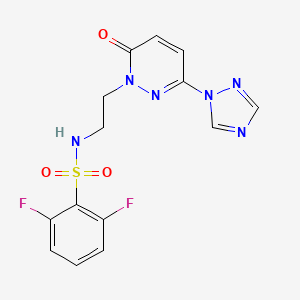

![N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3006368.png)

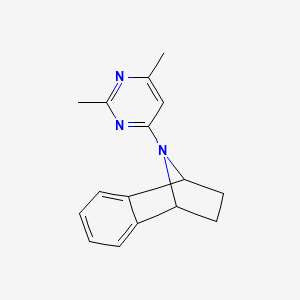

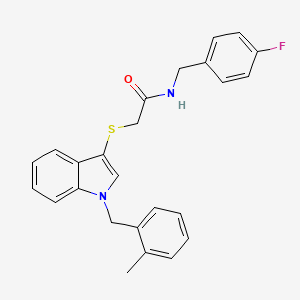

![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)

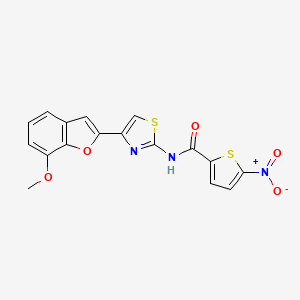

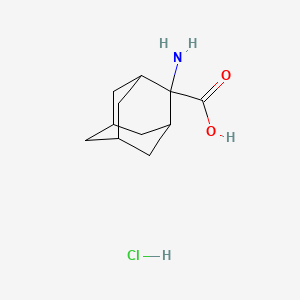

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B3006376.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)

![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)